molecular formula C11H21FN2O2 B14023003 tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate

tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate

Cat. No.: B14023003
M. Wt: 232.29 g/mol
InChI Key: UPBZJZJIXWPUNM-RKDXNWHRSA-N
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Description

tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate: is a chemical compound with the molecular formula C10H19FN2O2 . It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorine atom at the 5-position. The tert-butyl group and the carbamate functionality are significant in its structure, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with a fluorine atom at the 5-position.

    Carbamate Formation:

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the carbamate group can influence its binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-Butyl N-[(3R,5R)-5-methylpiperidin-3-yl]-N-methylcarbamate
  • tert-Butyl N-[(3R,5R)-5-hydroxypiperidin-3-yl]-N-methylcarbamate

Comparison:

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

UPBZJZJIXWPUNM-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](CNC1)F

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(CNC1)F

Origin of Product

United States

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